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Compound of Interest

Compound Name: ASN02563583

Cat. No.: B519508 Get Quote

Disclaimer: No specific animal model studies for the compound ASN02563583 were identified

in the public domain based on the conducted search. ASN02563583 is described as a

modulator of the G protein-coupled receptor 17 (GPR17) with a reported IC50 of 0.64 nM in a

[35S]GTPγS binding assay[1]. The IUPHAR/BPS Guide to Pharmacology also lists

ASN02563583 as a GPR17 agonist[2].

The following application notes and protocols are based on a representative study of a novel,

selective GPR17 agonist, referred to as galinex, which was investigated in a mouse model of

multiple sclerosis[3]. This information is provided as a detailed example of how a GPR17

agonist can be evaluated in a preclinical animal model.

Application Notes
Topic: Preclinical Evaluation of GPR17 Agonists in a Mouse Model of Multiple Sclerosis

The G protein-coupled receptor 17 (GPR17) has emerged as a promising therapeutic target for

demyelinating diseases such as multiple sclerosis (MS)[3]. GPR17 is expressed on

oligodendrocyte precursor cells (OPCs), the cells responsible for myelination in the central

nervous system (CNS). The timely downregulation of GPR17 is crucial for the terminal

differentiation of OPCs into mature, myelinating oligodendrocytes. In pathological conditions

like MS, aberrant and prolonged GPR17 expression can halt this differentiation process,

thereby impairing remyelination.
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It is postulated that the administration of a GPR17 agonist can promote the receptor's natural

signaling cascade and subsequent downregulation, thereby facilitating oligodendrocyte

maturation and fostering myelination. The following notes are based on a study that developed

and tested a selective GPR17 agonist, galinex, in the experimental autoimmune

encephalomyelitis (EAE) mouse model, a well-established animal model for human multiple

sclerosis.

Key Concepts:

Target: G protein-coupled receptor 17 (GPR17)

Compound Class: Selective GPR17 agonist

Therapeutic Hypothesis: Agonist-induced downregulation of GPR17 on oligodendrocyte

precursor cells (OPCs) will promote their differentiation into mature oligodendrocytes, leading

to enhanced remyelination and amelioration of disease symptoms in multiple sclerosis.

Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) in mice.

Experimental Rationale:

The primary objective of the described in vivo study was to assess the therapeutic potential of

a novel GPR17 agonist, galinex, in a relevant animal model of multiple sclerosis. The study

aimed to determine if systemic administration of the agonist could modulate the clinical course

of EAE. This involved evaluating the compound's pharmacokinetic properties to ensure it could

reach the central nervous system and then assessing its efficacy in delaying disease onset and

reducing disease severity.

Quantitative Data Summary
The following table summarizes key quantitative data from the pharmacokinetic and in vivo

efficacy studies of the GPR17 agonist, galinex, and a comparator compound.
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Parameter Compound 1
Galinex
(Compound 2)

Units Reference

In Vivo

Pharmacokinetic

s (Single

Subcutaneous

Dose)

Dose 1 1 mg/kg

Cmax (Plasma) 134 229 ng/mL

Tmax (Plasma) 0.25 0.25 hours

AUC (0-t)

(Plasma)
162 417 ng*h/mL

In Vivo Efficacy

(EAE Model)

Treatment

Protocol
Preventive Preventive -

Dose - 1 mg/kg/day

Administration

Route
- Subcutaneous -

Effect on

Disease Onset
- Significant Delay -

Experimental Protocols
1. Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol describes the induction and clinical evaluation of EAE in mice, a standard model

for multiple sclerosis research.

Animal Strain: C57BL/6 female mice, 8-10 weeks old.

EAE Induction:
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On day 0, mice are subcutaneously immunized with 200 µg of MOG35-55 peptide

emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium

tuberculosis.

On the same day (day 0) and again on day 2, mice receive an intraperitoneal injection of

200 ng of pertussis toxin in PBS.

Clinical Scoring:

Mice are monitored daily for clinical signs of EAE starting from day 7 post-immunization.

Clinical scores are assigned based on the following scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness

3: Complete hind limb paralysis

4: Hind and forelimb paralysis

5: Moribund or dead

Ethical Considerations:

Animal procedures should be performed in accordance with institutional and national

guidelines for animal welfare.

Endpoints for euthanasia should be clearly defined, such as significant weight loss (e.g.,

>20%), severe paralysis, or inability to access food and water.

2. GPR17 Agonist (galinex) Administration Protocol

This protocol details the preparation and administration of the GPR17 agonist for the in vivo

efficacy study.

Compound: Galinex (or other GPR17 agonist)
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Vehicle: 15% Ethanol, 85% PEG400

Preparation of Dosing Solution:

Prepare a stock solution of the GPR17 agonist.

On each day of dosing, dilute the stock solution to the final concentration in the vehicle.

Dosing Regimen (Preventive Protocol):

Administer the GPR17 agonist at a dose of 1 mg/kg subcutaneously once daily.

Begin treatment on the day of EAE induction (day 0) and continue throughout the study

period.

Control Group:

Administer the vehicle alone to a separate cohort of EAE-induced mice following the same

dosing schedule.

3. In Vivo Pharmacokinetic (PK) Study

This protocol outlines the procedure for assessing the pharmacokinetic profile of the GPR17

agonist in mice.

Animal Strain: Naïve CD1 male mice

Dosing:

Administer a single subcutaneous dose of the GPR17 agonist (e.g., 1 mg/kg) dissolved in

the appropriate vehicle.

Sample Collection:

Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6,

8, and 24 hours).

Process the blood to obtain plasma and store at -20°C until analysis.
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Bioanalysis:

Analyze the plasma concentrations of the GPR17 agonist using a validated analytical

method (e.g., LC-MS/MS).

Data Analysis:

Calculate standard pharmacokinetic parameters, including Cmax (maximum

concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations
Diagram 1: Experimental Workflow for In Vivo Evaluation of a GPR17 Agonist
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Preclinical Evaluation of GPR17 Agonist

Start: EAE Induction in Mice

Daily Subcutaneous Administration
(GPR17 Agonist or Vehicle)

Daily Clinical Scoring and Weight Monitoring

Data Analysis
(Clinical Scores, Disease Onset)

Pharmacokinetic Study
(Separate Cohort)

Endpoint: Evaluation of Therapeutic Efficacy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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